molecular formula C11H8ClNO3 B8676585 8-Chloro-3-methoxy-1H-1-benzazepine-2,5-dione CAS No. 144066-30-8

8-Chloro-3-methoxy-1H-1-benzazepine-2,5-dione

Cat. No. B8676585
M. Wt: 237.64 g/mol
InChI Key: JKMOBOHXNLDVPW-UHFFFAOYSA-N
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Patent
US05712272

Procedure details

7-Chloro-2-methoxy-1,4-naphthoquinone (14.74 g) was added to trifluoromethanesulfonic acid (153 mL) chilled in an ice bath, and sodium azide (4.74 g) was added. The reaction mixture was maintained in an ice bath for 0.33 hour then allowed to warm to room temperature and maintained thus for 90 hours. The reaction mixture was recooled in an ice bath, and an additional portion of sodium azide (2.15 g) was added. After 0.08 hour the mixture was allowed to warm to room temperature for 19 hours. The reaction mixture was then poured into ice cold aqueous sodium bicarbonate (2.3 L). The resulting precipitate was filtered, washed (water) and dried under vacuum (25° C., 15 Pa) to give a tan solid (13.83 g). The solid was recrystallized from hot dimethylformamide (300 mL) and dried under vacuum (25° C., 15 Pa) to give the benz[b]azepine as a light tan solid (8.12 g); mp 340°-342° C. (dec). Analysis for C11H8ClNO3 : Calculated: C, 55.60; H, 3.39; N, 5.89; Found: C, 55.35; H, 3.38; N, 6.07.
Name
7-Chloro-2-methoxy-1,4-naphthoquinone
Quantity
14.74 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[CH:7]=[C:8]([O:13][CH3:14])[C:9]2=[O:12])=[CH:4][CH:3]=1.FC(F)(F)S(O)(=O)=O.[N-:24]=[N+]=[N-].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:15])[CH:7]=[C:8]([O:13][CH3:14])[C:9](=[O:12])[NH:24][C:10]=2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
7-Chloro-2-methoxy-1,4-naphthoquinone
Quantity
14.74 g
Type
reactant
Smiles
ClC1=CC=C2C(C=C(C(C2=C1)=O)OC)=O
Name
Quantity
153 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
4.74 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
2.15 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
ice
Quantity
2.3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained in an ice bath for 0.33 hour
Duration
0.33 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained thus for 90 hours
Duration
90 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was recooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 19 hours
Duration
19 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed (water)
CUSTOM
Type
CUSTOM
Details
dried under vacuum (25° C., 15 Pa)

Outcomes

Product
Details
Reaction Time
0.08 h
Name
Type
product
Smiles
ClC=1C=CC2=C(NC(C(=CC2=O)OC)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.83 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.